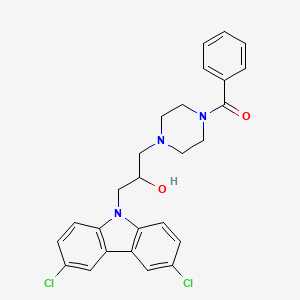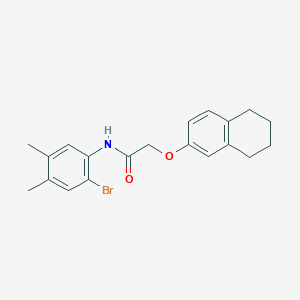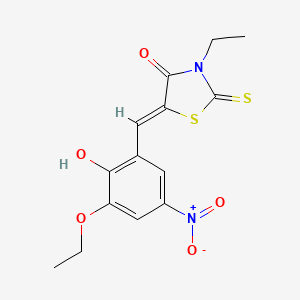
1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol, also known as BRL-15572, is a novel and potent antagonist of the dopamine D3 receptor. It was first synthesized and characterized by scientists at GlaxoSmithKline in the early 2000s. Since then, BRL-15572 has been widely used in scientific research to investigate the role of dopamine D3 receptors in various physiological and pathological processes.
Wirkmechanismus
1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol acts as a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor is predominantly expressed in the mesolimbic and mesocortical regions of the brain, which are involved in the regulation of reward, motivation, and cognition. By blocking the dopamine D3 receptor, 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol can modulate the activity of dopamine neurons and alter the release of dopamine in these brain regions.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol depend on the specific experimental conditions and the target tissues or organs. In general, 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol has been shown to reduce the activity of dopamine neurons and decrease the release of dopamine in the mesolimbic and mesocortical regions of the brain. This can lead to a decrease in reward-seeking behavior, motivation, and cognitive function. 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol has also been shown to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA systems, which can further affect the biochemical and physiological effects of the drug.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol in lab experiments is its high selectivity and potency for the dopamine D3 receptor. This allows researchers to specifically target this receptor subtype and investigate its role in various physiological and pathological processes. However, one limitation of using 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol is its relatively low solubility in water, which can make it difficult to administer in certain experimental conditions. Additionally, the effects of 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol may be influenced by other factors, such as the dose, route of administration, and duration of treatment.
Zukünftige Richtungen
There are several future directions for research on 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol and its role in dopamine D3 receptor function. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists, which can further elucidate the role of this receptor subtype in various physiological and pathological processes. Another area of interest is the investigation of the downstream signaling pathways and gene expression changes that are modulated by dopamine D3 receptor antagonists, which can provide insights into the molecular mechanisms underlying the effects of 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol. Finally, the development of novel therapeutic strategies targeting the dopamine D3 receptor system may have potential applications in the treatment of various psychiatric and neurological disorders.
Synthesemethoden
The synthesis of 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol involves several steps, including the reaction of 3,6-dichloro-9H-carbazole with 4-bromobenzoyl chloride to form 3,6-dichloro-9H-carbazol-9-yl-4-bromobenzoate, which is then reacted with piperazine to form 1-(4-bromobenzoyl)-4-(3,6-dichloro-9H-carbazol-9-yl)piperazine. Finally, the bromine atom is replaced with a hydroxyl group using sodium hydride and 2-propanol to yield 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol.
Wissenschaftliche Forschungsanwendungen
1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol has been widely used in scientific research to investigate the role of dopamine D3 receptors in various physiological and pathological processes. For example, it has been used to study the effects of dopamine D3 receptor antagonists on drug addiction, obesity, schizophrenia, and Parkinson's disease. 1-(4-benzoyl-1-piperazinyl)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol has also been used to investigate the role of dopamine D3 receptors in the regulation of mood and emotion.
Eigenschaften
IUPAC Name |
[4-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25Cl2N3O2/c27-19-6-8-24-22(14-19)23-15-20(28)7-9-25(23)31(24)17-21(32)16-29-10-12-30(13-11-29)26(33)18-4-2-1-3-5-18/h1-9,14-15,21,32H,10-13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKKMJRVRSSQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5150062.png)







![2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5150110.png)
![N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5150115.png)
![[2-(4-morpholinyl)-4,5-dihydro-1,3-thiazol-5-yl]methyl imidothiocarbamate dihydrobromide](/img/structure/B5150122.png)
![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5150125.png)
![4-[(1-{2-oxo-2-[4-(2-phenoxyethyl)-1-piperazinyl]ethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5150130.png)
![5-[5-(2-isopropyl-4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5150167.png)